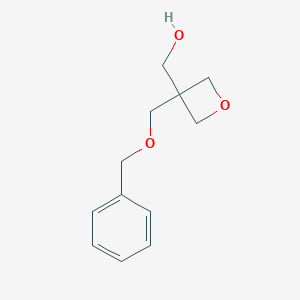

(3-(Benzyloxymethyl)oxetan-3-YL)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Benzyloxymethyl)oxetan-3-YL)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The oxetane ring structure present in (3-(Benzyloxymethyl)oxetan-3-YL)methanol contributes to its unique chemical properties, making it a valuable scaffold in drug design. Recent studies have highlighted its potential in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it induced apoptosis through caspase activation pathways, with IC50 values ranging from 10 to 30 µM across different cell lines.

- Antifibrotic Properties : The compound has also been investigated for its ability to inhibit collagen production in liver fibrosis models. Specifically, it demonstrated a significant reduction (up to 40%) in COL1A1 expression in hepatic stellate cells, suggesting its potential as a therapeutic agent for liver diseases.

Biological Applications

The biological implications of this compound extend beyond anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in disease pathways. This aspect is critical for drug development aimed at modulating enzyme activity .

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 1 | A549 (Lung Cancer) | 15 | Induced apoptosis via caspase activation |

| 2 | HCT116 (Colon Cancer) | 20 | Inhibited cell proliferation significantly |

| 3 | HSC-T6 (Liver Fibrosis) | 25 | Reduced COL1A1 expression by 40% |

These findings illustrate the compound's potential as a therapeutic agent across various applications.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its reactivity profile allows for modifications that can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties .

Análisis De Reacciones Químicas

Ring-Opening Reactions of the Oxetane Moiety

The oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening due to its inherent ring strain (∼106 kJ/mol ).

Nucleophilic Ring-Opening

- Nucleophiles : Amines, thiols, and alcohols initiate ring-opening via attack at the less hindered oxetane carbon.

- Example : Reaction with thiourea under acidic conditions forms thietane derivatives (Scheme 1) :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiourea | HClO₄, Δ | Thietane | 63 |

| NaSH | H₂O, Δ | Thiol | 85 |

| NH₃ (liq.) | High pressure | Amine | 76 |

Mechanism : Nucleophilic attack followed by proton transfer and ring reorganization .

Acid-Catalyzed Ring-Opening

- Catalysts : BF₃·Et₂O or H₂SO₄ promote ring-opening via carbocation intermediates .

- Example : Treatment with BF₃·Et₂O generates bromo derivatives (e.g., 3-chloromethyl-3-hydroxymethylthietane) .

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes oxidation to form aldehydes or carboxylic acids:

Limitation : Over-oxidation to carboxylic acids is common without controlled conditions .

Esterification and Etherification

The hydroxymethyl group participates in typical alcohol reactions:

Esterification

- Reagents : Acetyl chloride, anhydrides, or DCC-mediated coupling.

- Example : Reaction with acetic anhydride yields the corresponding acetate (yield: 92%) .

Etherification

- Reagents : Alkyl halides under basic conditions (e.g., K₂CO₃, DMF) .

- Example : Benzylation via benzyl bromide forms a diether (yield: 78%) .

Functionalization via Activation

The alcohol can be converted to a leaving group for substitution:

Tosylation/Mesylation

- Reagents : Tosyl chloride or mesyl chloride in pyridine .

- Product : Tosylate/mesylate intermediates undergo SN2 reactions with amines or thiols (e.g., amination yield: 82%) .

Bromination

- Reagents : PBr₃ or HBr/AcOH .

- Example : Conversion to 3-(bromomethyl)oxetan-3-yl)methanol (yield: 85%) .

Reaction Comparison Table

Mechanistic Considerations

Propiedades

Número CAS |

142731-84-8 |

|---|---|

Fórmula molecular |

C12H16O3 |

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

[3-(phenylmethoxymethyl)oxetan-3-yl]methanol |

InChI |

InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |

Clave InChI |

PFAOCCHUFUFDJZ-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(CO)COCC2=CC=CC=C2 |

SMILES canónico |

C1C(CO1)(CO)COCC2=CC=CC=C2 |

Sinónimos |

(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.